chemical structure and properties of 3',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone
chemical structure and properties of 3',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Properties of 3',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone
Executive Summary
In the landscape of small-molecule drug discovery, diarylpropanone scaffolds—specifically dihydrochalcones and propiophenone derivatives—serve as highly versatile pharmacophores. 3',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone (CAS Registry Number: 898792-83-1)[1][2] represents a structurally unique, highly methylated member of this chemical class. By bridging the structural gap between centrally acting muscle relaxants (such as tolperisone)[3][4] and naturally occurring antioxidant dihydrochalcones[5], this molecule offers a compelling template for targeted drug development.
This whitepaper provides a comprehensive analysis of its structural biology, physicochemical properties, and the mechanistic causality behind its synthesis, equipping researchers with field-proven, self-validating protocols for its generation and application.
Chemical Identity & Structural Architecture
The nomenclature of 3',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone can be deconstructed to reveal its core architecture: a 1,3-diarylpropan-1-one[6].
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The Propiophenone Core: A phenyl ring attached to a carbonyl group, extended by a two-carbon aliphatic chain.
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A-Ring Substitution (3',4'-dimethyl): The phenyl ring directly adjacent to the carbonyl features methyl groups at the meta and para positions.
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B-Ring Substitution (2,3-dimethyl): The terminal carbon of the propionyl chain is substituted with an ortho, meta-dimethylated phenyl ring.
This dual-methylation pattern significantly increases the lipophilicity of the molecule compared to unmethylated analogs, enhancing its potential blood-brain barrier (BBB) permeability—a critical factor for neuroprotective or centrally acting pharmacological agents[4][5].
Quantitative Data Presentation
Table 1 summarizes the core physicochemical parameters of the target molecule.
| Property | Value / Description |
| IUPAC Name | 1-(3,4-dimethylphenyl)-3-(2,3-dimethylphenyl)propan-1-one |
| Common Name | 3',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone |
| CAS Registry Number | 898792-83-1 |
| Molecular Formula | C₁₉H₂₂O |
| Molecular Weight | 266.38 g/mol |
| Structural Class | Dihydrochalcone / 1,3-Diarylpropan-1-one |
| Hydrogen Bond Acceptors | 1 (Carbonyl oxygen) |
| Hydrogen Bond Donors | 0 |
Mechanistic Synthesis & Workflow Design
The synthesis of 1,3-diarylpropan-1-ones is traditionally achieved through a two-step sequence: a base-catalyzed Claisen-Schmidt condensation to form an intermediate α,β -unsaturated ketone (chalcone), followed by a chemoselective reduction of the olefinic bond[7][8].
Base-Catalyzed Claisen-Schmidt Condensation
The first step involves the cross-aldol condensation of 3,4-dimethylacetophenone and 2,3-dimethylbenzaldehyde. We perform this under highly basic conditions (pH 13–14)[8]. The causality here is critical: a strong base is required to quantitatively deprotonate the α -carbon of the acetophenone, forming a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration, driven by the thermodynamic stability of the resulting conjugated π -system, yields the intermediate chalcone[6].
Chemoselective Olefin Reduction
The intermediate chalcone must be reduced to the dihydrochalcone without reducing the carbonyl group. We utilize8[8]. The choice of Pd/C is deliberate; it provides excellent chemoselectivity for the carbon-carbon double bond over the carbon-oxygen double bond, preventing the formation of a secondary alcohol. Alternatively, emerging green-chemistry protocols utilize9[9], which offers near-quantitative yields (>99%) under mild, light-catalyzed conditions.
Figure 1: Two-step synthetic workflow for 3',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, incorporating in-line analytical checks to confirm reaction progress and product integrity.
Protocol A: Synthesis of the Intermediate Chalcone
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Preparation: Dissolve 10.0 mmol of 3,4-dimethylacetophenone in 20 mL of absolute ethanol.
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Enolate Formation: Slowly add an aqueous solution of 40% NaOH until the pH reaches 13–14[8]. Stir for 15 minutes at room temperature.
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Condensation: Dropwise, add a solution of 2,3-dimethylbenzaldehyde (11.0 mmol) in 10 mL of ethanol.
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Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 hexane:ethyl acetate mobile phase. The reaction is complete when the acetophenone spot is entirely consumed (typically 4–6 hours).
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Isolation: Neutralize the mixture with dilute HCl, pour over crushed ice, and filter the resulting precipitate. Recrystallize from ethanol.
Protocol B: Chemoselective Catalytic Hydrogenation
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Preparation: Dissolve the purified chalcone (5.0 mmol) in 30 mL of ethyl acetate.
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Catalyst Addition: Add 10% Pd/C (0.05 mmol Pd). Safety Note: Purge the reaction vessel with nitrogen prior to introducing hydrogen to prevent combustion.
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Reduction: Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12 hours[7][8].
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Validation (NMR): Filter the catalyst through a Celite pad and concentrate the filtrate. To validate the chemoselective reduction, perform ¹H NMR spectroscopy. System Check: The successful conversion is definitively proven by the disappearance of the characteristic trans-olefinic doublet signals ( δ 7.4–7.8 ppm, J = 15–16 Hz) and the emergence of two distinct triplet-like multiplets ( δ 3.0–3.3 ppm) corresponding to the flexible -CH₂-CH₂- linker of the dihydrochalcone.
Pharmacological Relevance & Structure-Activity Relationship (SAR)
While specific clinical data for CAS 898792-83-1 is niche, its structural backbone is highly relevant in medicinal chemistry. Propiophenone derivatives, such as 4, are established centrally acting muscle relaxants that operate by blocking voltage-gated sodium and calcium channels[4][10].
Unlike tolperisone, which contains a piperidine moiety susceptible to β -elimination (yielding genotoxic byproducts)[10], 3',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone replaces the amine with a sterically hindered 2,3-dimethylphenyl B-ring. This structural shift moves its pharmacological profile closer to that of natural 5, which are heavily researched as scaffolds for neuroprotective, antioxidant, and anti-inflammatory drug candidates[5].
Figure 2: Structure-Activity Relationship domains of the methylated dihydrochalcone scaffold.
Conclusion
3',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is a structurally robust, highly lipophilic diarylpropanone. By mastering its two-step synthesis—anchored in thermodynamic control during condensation and chemoselectivity during reduction—researchers can utilize this molecule as a stable, non-amine-containing scaffold for next-generation neuroprotective and ion-channel modulating therapeutics.
References
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US Patent US3995047A. Propiophenone derivatives in the treatment of pathological muscular conditions. Google Patents. 3
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WO2019195775A1. Tolperisone analogs and methods of use. Google Patents. 10
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Quast, U., et al. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects. PMC. 4
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Arkivoc. Synthetic strategies for dihydrochalcones. 7
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PMC. Highly effective, regiospecific reduction of chalcone by cyanobacteria leads to the formation of dihydrochalcone. 9
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PMC. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. 5
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Taylor & Francis. Dihydrochalcone derivatives as promising antifoulants: synthesis, bioactivity evaluation and performance in coatings. 8
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Journal of Chemical Reviews. Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. 6
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